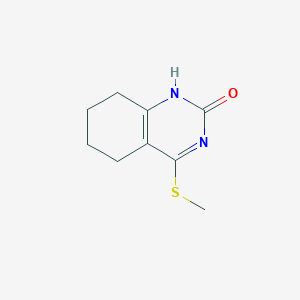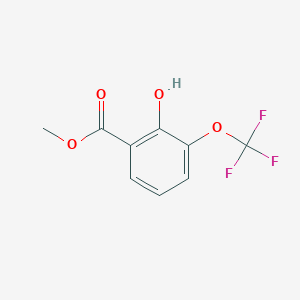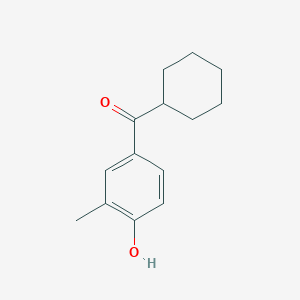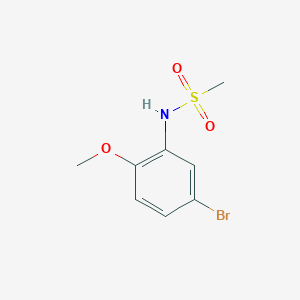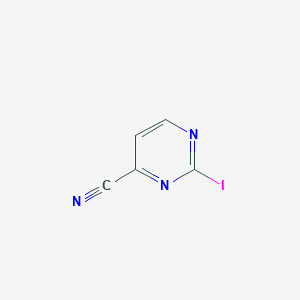
Diallyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diallyl sulfate is an organosulfur compound with the chemical formula C6H10O4S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily derived from garlic and other plants in the genus Allium. This compound is known for its various biological activities and is used in different scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diallyl sulfate can be synthesized through several methods. One common synthetic route involves the reaction of allyl alcohol with sulfur trioxide or chlorosulfuric acid. The reaction typically occurs under controlled temperatures and requires careful handling due to the reactivity of the reagents involved.
Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of allyl chloride with sodium sulfate. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Diallyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into diallyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Diallyl sulfoxide and diallyl sulfone.
Reduction: Diallyl sulfide.
Substitution: Various substituted allyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Diallyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: this compound exhibits antimicrobial properties and is studied for its potential in controlling microbial growth.
Medicine: Research has shown that this compound has anticancer properties, making it a candidate for cancer therapy studies.
Industry: It is used in the production of polymers and as a cross-linking agent in various industrial processes.
Mécanisme D'action
The mechanism of action of diallyl sulfate involves its interaction with cellular components. It can form adducts with proteins and DNA, leading to the modulation of various cellular pathways. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function. It also inhibits the activity of certain enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Diallyl disulfide: Known for its strong garlic odor and antimicrobial properties.
Diallyl trisulfide: Exhibits potent anticancer and antioxidant activities.
Allyl methyl sulfide: A volatile compound with a characteristic odor, used in flavoring and fragrance industries.
Propriétés
Numéro CAS |
27063-40-7 |
|---|---|
Formule moléculaire |
C6H10O4S |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
bis(prop-2-enyl) sulfate |
InChI |
InChI=1S/C6H10O4S/c1-3-5-9-11(7,8)10-6-4-2/h3-4H,1-2,5-6H2 |
Clé InChI |
KVVXFPNTQJIKNH-UHFFFAOYSA-N |
SMILES canonique |
C=CCOS(=O)(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


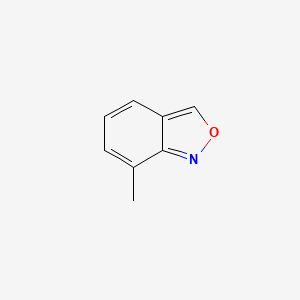

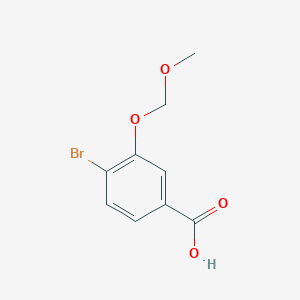
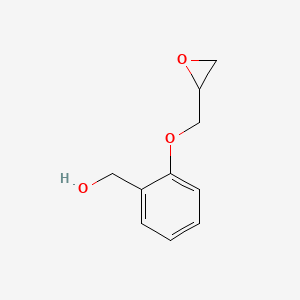
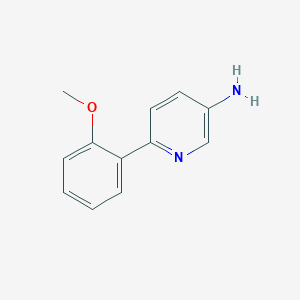
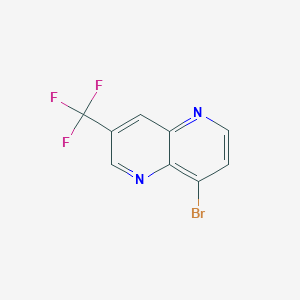
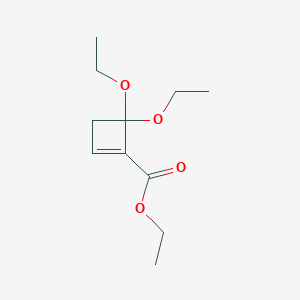
![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)

